molecular formula C27H45NO3 B1649330 Isopeimine CAS No. 23496-43-7

Isopeimine

Cat. No. B1649330
CAS RN: 23496-43-7
M. Wt: 431.7 g/mol
InChI Key: IUKLSMSEHKDIIP-RZNVUHDWSA-N
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Description

Isopeimine is a remarkable chemical compound with diverse applications in scientific research . It is a biologically active isosteroidal alkaloid isolated from Fritillaria pallidiflora corms, with significant cytotoxicity .

Mechanism of Action

Target of Action

Isoverticine, also known as Isopeimine, is a compound that exhibits significant antitussive, expectorant, and anti-inflammatory activities

Mode of Action

It is known to exhibit anti-inflammatory effects This suggests that Isoverticine may interact with its targets to modulate inflammatory responses, possibly by inhibiting the release of pro-inflammatory mediators or by suppressing immune cell activation

Biochemical Pathways

The specific biochemical pathways affected by Isoverticine are not well-documented. Given its anti-inflammatory properties, it can be hypothesized that Isoverticine may influence pathways related to inflammation and immune response. These could include the NF-kB pathway, cytokine signaling pathways, or pathways involving inflammatory mediators like prostaglandins and leukotrienes. The downstream effects of Isoverticine’s action on these pathways could include reduced inflammation, alleviation of cough, and other therapeutic effects .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Isoverticine are not well-studied. Understanding these properties is crucial for assessing the bioavailability of Isoverticine and its potential as a therapeutic agent. Future research should focus on investigating these pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Isoverticine’s action are likely related to its observed pharmacological activities. For instance, its anti-inflammatory activity suggests that it may reduce the production or activity of pro-inflammatory molecules at the cellular level, leading to a decrease in inflammation . Additionally, its antitussive activity implies that it may affect neuronal signaling related to the cough reflex

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like Isoverticine. Factors such as temperature, humidity, and pH can affect the stability and solubility of the compound, potentially influencing its bioavailability and therapeutic effects . Additionally, the presence of other substances, such as food or other drugs, can impact the absorption and metabolism of Isoverticine. Understanding these environmental influences is crucial for optimizing the use of Isoverticine as a therapeutic agent.

properties

IUPAC Name

(1R,2S,6S,9S,10S,11S,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKLSMSEHKDIIP-RZNVUHDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317817
Record name Isoverticine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoverticine

CAS RN

23496-43-7
Record name Isoverticine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23496-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoverticine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoverticine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOVERTICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYY30F96F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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